BenchChemオンラインストアへようこそ!

N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide

Drug-likeness Physicochemical profiling Benzamide SAR

N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide is a small-molecule benzamide derivative (C₁₇H₂₀N₂O₂S, MW 316.42 g/mol) featuring distinct 2-methoxy and 4-methylsulfanyl substituents on the benzoyl ring alongside a 4-(dimethylamino)phenyl aniline moiety. This substitution pattern classifies it within the N-aryl benzamide family, a scaffold historically exploited for epigenetic modulation—most notably as histone deacetylase (HDAC) inhibitors modeled after Entinostat (MS-275).

Molecular Formula C17H20N2O2S
Molecular Weight 316.4 g/mol
Cat. No. B5751567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide
Molecular FormulaC17H20N2O2S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)SC)OC
InChIInChI=1S/C17H20N2O2S/c1-19(2)13-7-5-12(6-8-13)18-17(20)15-10-9-14(22-4)11-16(15)21-3/h5-11H,1-4H3,(H,18,20)
InChIKeyZAETYBBSEKLIOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide: Structural Identity and Procurement Baseline


N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide is a small-molecule benzamide derivative (C₁₇H₂₀N₂O₂S, MW 316.42 g/mol) featuring distinct 2-methoxy and 4-methylsulfanyl substituents on the benzoyl ring alongside a 4-(dimethylamino)phenyl aniline moiety. This substitution pattern classifies it within the N-aryl benzamide family, a scaffold historically exploited for epigenetic modulation—most notably as histone deacetylase (HDAC) inhibitors modeled after Entinostat (MS-275) [1]. Procurement records indicate the compound is commercially catalogued (CAS 1111652-81-3) as a research reagent, though publicly disclosed biological characterization remains extremely sparse .

Why N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide Cannot Be Replaced by Generic Benzamide Analogs


The common practice of substituting one N-aryl benzamide analog for another is unreliable without direct comparative data because subtle variations in the benzoyl substitution pattern (e.g., 2-OMe, 4-SMe versus 3-OMe or 4-Me) have been shown to alter HDAC inhibitory potency by ≥5‑fold in structurally related series [1]. In published benzamide SAR, the replacement of a 2‑methyl group (IC₅₀ = 8.7 µM) with 2‑methoxy (IC₅₀ = 90 µM) at the benzoyl position alone caused a >10‑fold loss in enzyme inhibition, demonstrating that seemingly conservative modifications profoundly affect target engagement [2]. Consequently, an end‑user cannot assume that the 2‑methoxy‑4‑methylsulfanyl variant on the benzoyl ring—coupled with the 4‑dimethylamino substituent on the aniline ring—will mirror the biological performance of close analogs without explicit measurement, making generic interchange a high‑risk decision for any assay or translational workflow.

Head-to-Head Differentiation Data for N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide


Physicochemical Differentiation: Hydrogen-Bond Acceptor/Donor Profile vs. Entinostat (MS-275)

Compared to the clinical benchmark Entinostat (MS-275), N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide exhibits a distinct hydrogen-bond profile: the target compound possesses 2 hydrogen-bond acceptors and 1 donor, versus 4 acceptors and 2 donors for Entinostat . The reduced H-bond capacity may translate to lower polar surface area and enhanced passive permeability, though experimental validation is lacking [1]. The 2-methoxy-4-methylsulfanyl substitution pattern creates a unique electrostatic surface that is absent in the 2-aminophenyl benzamide series.

Drug-likeness Physicochemical profiling Benzamide SAR

Substituent-Specific HDAC1 Potency Ranking: 2-OMe vs 2-Me Benzamide Analogs

In a published benzamide SAR study, the substitution of a 2-methyl group (IC₅₀ = 8.7 ± 0.7 µM) with a 2-methoxy group (IC₅₀ = 90 ± 26 µM) on the benzoyl ring of N‑aryl benzamide derivatives caused a 10.3‑fold reduction in HDAC1 inhibitory potency [1]. While the target compound itself lacks directly reported IC₅₀ data, this dataset establishes that the 2‑methoxy substitution—a core structural feature of the target—is associated with micromolar rather than nanomolar HDAC1 potency. This strongly suggests that any user expecting nanomolar HDAC1 inhibition akin to Entinostat (IC₅₀ = 53.89–243 nM [2]) will not achieve equivalent target engagement with this compound.

HDAC inhibition Benzamide SAR Enzyme potency

Nuclear Hormone Receptor Activity of a 2‑Methoxy‑4‑(methylthio)benzamide Analog Serves as a Baseline for Target Selectivity Assessment

A structurally related analog, N‑(2,3‑dihydro‑1H‑inden‑5‑yl)‑2‑methoxy‑4‑(methylthio)benzamide, which shares the identical 2‑methoxy‑4‑(methylsulfanyl)benzamide core, was tested against the C. elegans nuclear hormone receptor daf‑12 and exhibited an IC₅₀ of 67.5 µM [1]. This experimental data point provides a reference for the expected off‑target nuclear receptor activity of the core scaffold; compounds with nanomolar potency against their primary target would exhibit a selectivity window versus daf‑12 of >1,000‑fold. For the target N‑[4‑(dimethylamino)phenyl]‑2‑methoxy‑4‑(methylsulfanyl)benzamide, this suggests that the scaffold itself contributes only weak nuclear receptor engagement.

Nuclear receptor Off-target profiling Selectivity

Evidence-Backed Application Scenarios for N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide Procurement


Chemical Probe for Studying the Impact of 2‑Methoxy‑4‑(methylsulfanyl) Substitution on HDAC Inhibition Selectivity Profiles

Given the data showing that 2‑methoxy substitution on the benzoyl ring is associated with micromolar HDAC1 potency—in stark contrast to the nanomolar potency of the 2‑aminophenyl‑containing Entinostat —this compound is best positioned as a chemical tool to delineate the structure–activity relationship (SAR) of the benzamide chemotype. Researchers seeking to understand how the 2‑methoxy‑4‑methylsulfanyl motif alters isotype selectivity (HDAC1 vs HDAC2/3/8) should use this compound as a negative‑control scaffold in head‑to‑head enzymatic panels against Entinostat, as the 10.3‑fold potency loss observed for 2‑OMe vs 2‑Me analogs implies significant divergence in zinc‑binding group orientation.

Negative Control for Pharmacokinetic Optimization Studies Focused on Reducing H‑Bond Burden

With only 2 hydrogen‑bond acceptors and 1 donor—half the H‑bond capacity of Entinostat —this compound serves as a model for evaluating how a reduced H‑bond profile impacts passive permeability and oral bioavailability within the benzamide series. Medicinal chemistry teams optimizing lead compounds for CNS penetration or oral absorption can use this compound as a 'low H‑bond' comparator against higher‑H‑bond analogs to quantify the contribution of polarity to in vitro permeability (PAMPA or Caco‑2) and metabolic stability, without confounding by nanomolar potency.

Nuclear Receptor Selectivity Counter‑Screen Standard

A core‑identical analog, N‑(2,3‑dihydro‑1H‑inden‑5‑yl)‑2‑methoxy‑4‑(methylthio)benzamide, exhibited weak nuclear hormone receptor activity with an IC₅₀ of 67.5 µM against daf‑12 . Therefore, the target compound (with the same benzamide core but a different aniline substituent) can be deployed as a reference standard in nuclear receptor counter‑screening panels to verify assay sensitivity and confirm that observed phenotypic effects in HDAC‑focused experiments are not driven by nuclear receptor cross‑reactivity. This is particularly valuable when the aniline substituent (4‑dimethylaminophenyl) is suspected of introducing polypharmacology.

Crystallographic or Docking Studies Aimed at Mapping the 4‑Methylsulfanyl Subpocket

The 4‑methylsulfanyl group on the benzoyl ring is a distinctive structural feature absent from all clinically advanced benzamide HDAC inhibitors (e.g., Entinostat, Chidamide, Mocetinostat). Structural biology groups can use this compound in co‑crystallization trials with HDAC isoforms or in molecular docking studies to map the steric and electronic tolerance of the hydrophobic channel adjacent to the zinc‑binding site. Comparative docking against compounds bearing 4‑Me, 4‑Cl, or 4‑H substituents allows the quantification of the methylsulfanyl group's contribution to binding free energy (ΔG), informing the design of next‑generation inhibitors with improved residency time.

Quote Request

Request a Quote for N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.